![molecular formula C22H23N3O6 B2960218 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 874805-43-3](/img/structure/B2960218.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
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Description
The compound contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Molecular Structure Analysis
The benzo[d][1,3]dioxole moiety in the compound is a heterocyclic compound containing the methylenedioxy functional group . This group consists of two oxygen atoms bridging two carbon atoms, forming a cyclic ether.Scientific Research Applications
Cancer Research
The structural motifs present in this compound are reminiscent of those found in coenzyme Q analogues, which have been studied for their antitumor properties. Specifically, the benzodioxole moiety has been linked to the inhibition of cancer cell growth . This suggests that our compound could be synthesized as an intermediate in the development of new antitumor agents.
Organic Synthesis
As an intermediate, this compound could be used in the synthesis of complex organic molecules. Its oxazolidin ring, in particular, is a versatile moiety that can act as a chiral auxiliary or directing group in asymmetric synthesis, potentially leading to the development of new pharmaceuticals or materials .
Green Chemistry
The synthesis and applications of this compound could be optimized to adhere to the principles of green chemistry, minimizing the use of hazardous substances and reducing the environmental impact of chemical processes .
Each of these applications would require further research and development to fully realize the potential of this compound. The versatility of its structure opens up a wide range of possibilities for scientific exploration and innovation.
For more information on the synthesis and potential applications of similar compounds, please refer to the published research article .
properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-14-2-4-15(5-3-14)11-23-20(26)21(27)24-12-19-25(8-9-29-19)22(28)16-6-7-17-18(10-16)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRAEZCJBLTZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide |
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